molecular formula C9H7INNaO3 B1260958 Iodohippurate sodium i-125 CAS No. 7230-65-1

Iodohippurate sodium i-125

Cat. No.: B1260958
CAS No.: 7230-65-1
M. Wt: 325.05 g/mol
InChI Key: XYITYKDGJLHYPW-KYMMBCSGSA-M
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Description

Sodium 2-((125)I)iodohippurate is an isotopically modified compound, an organic sodium salt and a sodium 2-iodohippurate. It has a role as a radiopharmaceutical. It is functionally related to a N-benzoylglycine.

Scientific Research Applications

Evaluation of Effective Renal Plasma Flow

Iodohippurate sodium I-125 is used for evaluating effective renal plasma flow (ERPF). For instance, a study compared the clearance values of I-127 ortho-iodohippurate with those of I-123 ortho-iodohippurate, confirming their chemical identity and demonstrating the feasibility of using these compounds for evaluating ERPF (Mariani et al., 2000).

Multicomponent Aqueous Synthesis for Biomedical Applications

This compound is used in the synthesis of iodo-1,2,3-triazoles, which are important for chemical and biomedical applications. A novel method was developed for preparing 5-iodo-1,2,3-triazoles, potentially useful for single-step multicomponent dual modification of peptides and radioactive I-125 labeling (Li et al., 2017).

Radioiodinated Derivatives for Dopamine Transporter Studies

This compound is employed in synthesizing radioiodinated derivatives used as probes for dopamine transporter binding sites. These compounds, like N-substituted-3beta-phenyltropane alkaloids, are pivotal in studying the dopamine transporter's role and functionality (Lever et al., 2005).

Iodinated Nucleoside as a Proliferation Imaging Agent

This compound is used to synthesize iodinated nucleosides like 5-Iodo-4'-thio-2'-deoxyuridine (ITdU), which are explored as potential agents for proliferation imaging in SPECT. These compounds demonstrate effective incorporation into DNA in proliferating tissues, making them valuable for imaging cell proliferation (Toyohara et al., 2002).

Chemisorption to Gold Nanoparticles

The chemisorption of iodine-125 to gold nanoparticles has been studied for potential use in nanomedicine. This method allows for the real-time quantitation of gold nanoparticles, crucial for interpreting effects observed in cell toxicity assays and uptake studies (Walsh, 2017).

Advances in Tumor Therapy

This compound is widely used in interstitial permanent brachytherapy for tumor therapy. Technological advances have led to improved accuracy and individualization in the treatment of various cancers using I-125 (Wei et al., 2021).

Properties

CAS No.

7230-65-1

Molecular Formula

C9H7INNaO3

Molecular Weight

325.05 g/mol

IUPAC Name

sodium;2-[(2-(125I)iodanylbenzoyl)amino]acetate

InChI

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10-2;

InChI Key

XYITYKDGJLHYPW-KYMMBCSGSA-M

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[125I].[Na+]

SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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